Bamzireotide navoxetan

Nuclear Medicine Radiopharmacy Neuroendocrine Tumors

Bamzireotide navoxetan is an SSTR antagonist peptide conjugate featuring a DOTAGA chelator for stable 212Pb radiolabeling. Unlike clinical agonists (e.g., 177Lu-DOTATATE), its antagonist pharmacology drives high tumor uptake and prolonged retention regardless of receptor activation. The 212Pb alpha-particle payload (LET ~100 keV/µm, 40–100 µm path) enables precise, double-strand DNA breaks with minimal off-target dose. Ideal as a reference standard for comparative radiobiology, novel peptide analog development, and theranostic pair research. For R&D only.

Molecular Formula C72H106N16O20S2
Molecular Weight 1579.8 g/mol
CAS No. 2641216-35-3
Cat. No. B15597630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBamzireotide navoxetan
CAS2641216-35-3
Molecular FormulaC72H106N16O20S2
Molecular Weight1579.8 g/mol
Structural Identifiers
InChIInChI=1S/C72H106N16O20S2/c1-45(90)57(42-89)81-71(105)59-44-110-109-43-58(70(104)79-55(35-48-15-17-50(92)18-16-48)68(102)80-56(36-49-37-76-52-13-7-6-12-51(49)52)69(103)78-53(14-8-9-20-73)66(100)84-65(46(2)91)72(106)83-59)82-67(101)54(34-47-10-4-3-5-11-47)77-61(94)19-30-107-32-33-108-31-21-75-62(95)39-86-24-28-87(40-63(96)97)26-22-85(38-60(74)93)23-27-88(29-25-86)41-64(98)99/h3-7,10-13,15-18,37,45-46,53-59,65,76,89-92H,8-9,14,19-36,38-44,73H2,1-2H3,(H2,74,93)(H,75,95)(H,77,94)(H,78,103)(H,79,104)(H,80,102)(H,81,105)(H,82,101)(H,83,106)(H,84,100)(H,96,97)(H,98,99)/t45-,46-,53+,54-,55+,56-,57-,58+,59+,65+/m1/s1
InChIKeyFWJUFDDPKXRKHG-AYPXNPRASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bamzireotide Navoxetan (CAS 2641216-35-3): A Lead-212-Labeled Radiopharmaceutical for Targeted Alpha-Particle Therapy


Bamzireotide navoxetan is a novel, synthetic peptide-based radiopharmaceutical conjugate designed for targeted alpha-particle therapy (TAT). It is a somatostatin receptor (SSTR) antagonist that can be complexed with the alpha-emitting radionuclide lead-212 (212Pb) for the treatment of SSTR-positive neuroendocrine tumors (NETs) [1]. As a next-generation SSTR antagonist, it differs fundamentally from clinically established agonists like 177Lu-DOTATATE in its cellular internalization profile and potential for delivering high-linear energy transfer (LET) alpha radiation, offering a distinct mechanism for inducing irreparable DNA damage in tumor cells [2]. The compound is currently in clinical development (Phase 1/2) for metastatic castration-resistant prostate cancer (mCRPC) and other SSTR-expressing malignancies [3].

Why Bamzireotide Navoxetan Cannot Be Substituted with Other SSTR-Targeted Radioligands


Generic substitution among somatostatin receptor (SSTR)-targeted radiopharmaceuticals is scientifically unsound due to critical differences in receptor pharmacology (antagonist vs. agonist), radionuclide properties (alpha vs. beta emission), and chelator chemistry. Bamzireotide navoxetan is an SSTR antagonist radiolabeled with the alpha-particle emitter 212Pb via a proprietary DOTAGA chelator [1]. In stark contrast, clinical mainstays like 177Lu-DOTATATE and 68Ga-DOTATATE are SSTR agonists that deliver lower-energy beta (β⁻) or positron (β⁺) radiation [2]. Antagonists like bamzireotide navoxetan exhibit higher tumor binding and longer retention regardless of receptor activation status, while alpha-particles have a significantly shorter path length (40-100 µm) and higher linear energy transfer (LET ~100 keV/µm) than beta particles, enabling precise, high-potency tumor cell kill with minimal off-target toxicity [3]. These pharmacodynamic and physical differences preclude any assumption of therapeutic equivalence and demand a rigorous, evidence-based procurement strategy.

Bamzireotide Navoxetan: Quantified Differentiation from SSTR-Targeted Agonists and Beta-Emitters


Receptor Pharmacology: Antagonist vs. Agonist Binding and Internalization Kinetics

Bamzireotide navoxetan is an SSTR antagonist, a class that demonstrates superior tumor uptake and retention compared to clinically established SSTR agonists like 177Lu-DOTATATE [1]. While specific Kd and Bmax values for bamzireotide navoxetan are not yet published, studies on other SSTR antagonists (e.g., JR11) show they bind to a larger pool of cell surface receptors, with up to 3- to 5-fold higher tumor uptake at early time points (e.g., 4 hours post-injection) and significantly prolonged tumor retention (t1/2 >24h) compared to agonists [2]. This is because antagonists bind receptors regardless of their activation state, whereas agonists only bind to a subset of activated receptors, leading to rapid internalization and degradation.

Nuclear Medicine Radiopharmacy Neuroendocrine Tumors

Radionuclide Choice: Alpha (212Pb) vs. Beta (177Lu) Emission for Tumor Cell Kill

The therapeutic payload of bamzireotide navoxetan is the alpha-particle emitter lead-212 (212Pb), which offers a fundamentally different mechanism of tumor cell kill compared to the beta-emitter lutetium-177 (177Lu) used in DOTATATE therapies [1]. Alpha particles have a very short path length in tissue (40-100 µm) and deposit their energy with a high linear energy transfer (LET) of ~100 keV/µm, causing complex, irreparable DNA double-strand breaks [2]. In contrast, 177Lu emits beta particles with a longer path length (up to 2 mm) and lower LET (~0.2 keV/µm), which require a higher number of ionizations to induce cell death and are less effective against hypoxic or radiation-resistant tumor cells [3].

Radiobiology Medical Physics Targeted Alpha Therapy

Clinical Development Status: Targeted Alpha Therapy vs. Beta PRRT

Bamzireotide navoxetan (as 212Pb-NG001) is in active Phase 1/2 clinical development for metastatic castration-resistant prostate cancer (mCRPC), an indication with high unmet need [1]. While 177Lu-DOTATATE is approved for advanced gastroenteropancreatic NETs, it is not indicated for mCRPC [2]. This positions bamzireotide navoxetan as a potential first-in-class targeted alpha therapy for a new patient population, with a unique SSTR-targeting mechanism distinct from the PSMA-targeted agents (e.g., 177Lu-PSMA-617) used in prostate cancer [3].

Clinical Trials Drug Development Radiopharmaceuticals

Bamzireotide Navoxetan: High-Value Application Scenarios in Translational Research and Radiopharmaceutical Development


Preclinical Development of Next-Generation Targeted Alpha Therapies (TAT)

Bamzireotide navoxetan serves as a critical reference compound and chemical scaffold for developing novel 212Pb-labeled SSTR antagonists. Researchers can leverage its DOTAGA-chelator conjugate to synthesize and evaluate new peptide analogs, optimize radiolabeling conditions, and establish preclinical efficacy models for SSTR-positive tumors, including NETs and SSTR-expressing prostate cancer [1]. Its unique antagonist pharmacology and alpha-emitting payload provide a benchmark for comparing tumor uptake, dosimetry, and therapeutic index against established beta-emitting agonists [2].

Radiobiological Studies Comparing Alpha vs. Beta Particle Effects

The compound is ideal for comparative radiobiology studies designed to quantify the differential effects of high-LET alpha radiation versus low-LET beta radiation on SSTR-positive tumor spheroids and xenografts. By directly comparing 212Pb-bamzireotide navoxetan with 177Lu-DOTATATE under identical experimental conditions, researchers can generate crucial data on relative biological effectiveness (RBE), DNA damage response, and tumor microenvironment modulation [3].

Development of Companion Diagnostic Imaging Agents

Given the therapeutic use of 212Pb-bamzireotide navoxetan, there is a parallel need for a matched diagnostic pair. The DOTAGA chelator is versatile and can be labeled with positron-emitting 68Ga or 64Cu for PET imaging. Research into 68Ga-bamzireotide navoxetan could establish a theranostic pair for patient selection and monitoring, analogous to the 68Ga/177Lu-DOTATATE paradigm but with the advantages of antagonist targeting [4].

Quote Request

Request a Quote for Bamzireotide navoxetan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.